molecular formula C21H28N4O2 B6535550 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one CAS No. 1021229-77-5

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one

Cat. No.: B6535550
CAS No.: 1021229-77-5
M. Wt: 368.5 g/mol
InChI Key: BBIKHFIFUBQTEG-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a pyridazine ring substituted with a 2-methoxyphenyl group at position 4. The piperazine nitrogen is further acylated by a 3,3-dimethylbutan-1-one moiety. The 2-methoxyphenyl group may enhance lipophilicity and influence receptor-binding kinetics, while the dimethylbutanone moiety could contribute to metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-21(2,3)15-20(26)25-13-11-24(12-14-25)19-10-9-17(22-23-19)16-7-5-6-8-18(16)27-4/h5-10H,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIKHFIFUBQTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one is a complex organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets, which may lead to significant biological activity. This article reviews current research findings related to the biological activity of this compound, including its mechanisms of action, effects on specific biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N5O2C_{20}H_{27}N_{5}O_{2}, with a molecular weight of 369.5 g/mol. The IUPAC name is given as 4-{6-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyridazin-3-yl}morpholine . The structure features a piperazine ring, a pyridazine moiety, and a methoxyphenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H27N5O2
Molecular Weight369.5 g/mol
IUPAC Name4-{6-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyridazin-3-yl}morpholine
InChI KeyCZXLBVFCQBVYIS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain pathways involved in disease processes:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal signaling.
  • Enzyme Inhibition : It may inhibit enzymes associated with inflammatory responses or metabolic pathways, thereby exerting anti-inflammatory or metabolic regulatory effects.

Biological Activity and Therapeutic Potential

Studies have shown that this compound exhibits several notable biological activities:

Antidepressant Activity

Research has indicated that compounds with similar structures can exhibit antidepressant effects through modulation of serotonin and norepinephrine pathways. This compound's interaction with piperazine derivatives suggests potential efficacy in treating mood disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various cellular models. This could be beneficial in conditions such as arthritis or other inflammatory diseases.

Antimicrobial Properties

Some derivatives of piperazine have shown antimicrobial activity against various pathogens. Further studies on this specific compound could reveal its effectiveness against bacterial or fungal infections.

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyrimidine Cores

The following compounds share a piperazine-linked heterocyclic core but differ in substituents and functional groups:

Compound Name Key Structural Features Molecular Weight Pharmacological Notes Reference ID
1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one (Target) Pyridazine + 2-methoxyphenyl; 3,3-dimethylbutanone ~413.5 (calc.) Moderate lipophilicity; potential CNS activity due to arylpiperazine scaffold.
1-(4-{2,6-Dimethyl-5-[(3-methylphenyl)methyl]pyrimidin-4-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one Pyrimidine + 3-methylbenzyl; 3,3-dimethylbutanone ~449.6 (calc.) Increased steric bulk may reduce blood-brain barrier (BBB) penetration compared to target.
1-[4-(4-{[6-(3,5-Dichloro-benzyloxy)-pyridazin-3-ylamino]-methyl}-phenyl)-piperazin-1-yl]-ethanone Pyridazine + 3,5-dichlorobenzyloxy; acetyl group ~501.3 (calc.) High halogen content may improve receptor affinity but increase toxicity risks.
3-{3,5-Dimethyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H-pyrazol-4-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one Pyridazine + pyrrolidinyl; pyrazole + propanone 489.62 Additional pyrazole ring may enhance kinase inhibition but reduce solubility.

Analogues with Trifluoromethyl or Thiophene Substituents

Compounds with trifluoromethyl (CF₃) or thiophene groups highlight the impact of electron-withdrawing substituents:

Compound Name Key Structural Features Molecular Weight Pharmacological Notes Reference ID
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-4-(1H-pyrazol-4-yl)butan-1-one (MK69) Trifluoromethylphenyl; pyrazole + butanone ~407.4 (calc.) CF₃ group enhances metabolic stability and receptor affinity; pyrazole may improve selectivity.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Chloro-CF₃-pyridine; thiophene + butanone ~432.8 (calc.) Thiophene and CF₃ groups synergize for improved potency in serotonin receptor modulation.

Analogues with Carboxylic Acid or Amine Modifications

Functional group modifications influence solubility and bioavailability:

Compound Name Key Structural Features Molecular Weight Pharmacological Notes Reference ID
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine + 3-methylphenyl; piperidine-4-carboxylic acid 297.35 Carboxylic acid improves solubility but may limit BBB penetration due to ionization at physiological pH.
N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine CF₃-pyridine; cyclopentyl-amine + tetrahydropyran ~602.7 (calc.) Bulky amine substituent may enhance target specificity but reduce oral absorption.

Key Research Findings

  • Receptor Binding : The 2-methoxyphenyl group in the target compound likely contributes to moderate serotonin receptor (5-HT₁A) affinity, whereas trifluoromethyl-substituted analogues (e.g., MK45, MK69) show enhanced binding to dopamine D₂-like receptors .
  • Metabolic Stability: The 3,3-dimethylbutanone moiety in the target compound reduces oxidative metabolism compared to acetylated derivatives (e.g., compound from ) .
  • Solubility : Carboxylic acid derivatives (e.g., ) exhibit superior aqueous solubility but poorer CNS penetration compared to the target compound .

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